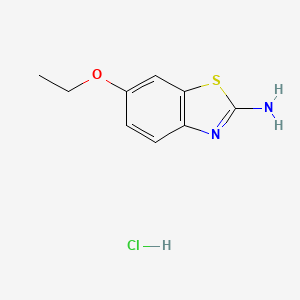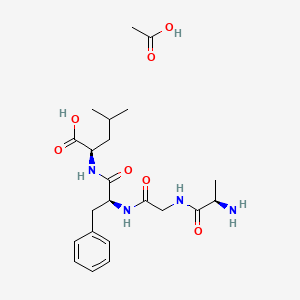
Des-tyr1,(D-ala2, D-leu5)-enkephalin*ace tate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-tir1,(D-ala2, D-leu5)-encefalina acetato es un análogo peptídico sintético de la encefalina, un péptido natural que actúa como opioide endógeno. Este compuesto es conocido por su alta afinidad y selectividad por los receptores opioides, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio de los mecanismos del dolor y la analgesia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Des-tir1,(D-ala2, D-leu5)-encefalina acetato típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de la resina: El aminoácido inicial se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: Se añade el siguiente aminoácido de la secuencia utilizando reactivos de acoplamiento como HBTU o DIC.
Repetición: Se repiten los pasos 2 y 3 hasta que se completa la secuencia peptídica deseada.
Escisión: El péptido se escinde de la resina y se desprotege utilizando un cóctel de escisión, que típicamente contiene TFA (ácido trifluoroacético).
Métodos de producción industrial
La producción industrial de Des-tir1,(D-ala2, D-leu5)-encefalina acetato sigue principios similares, pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. La purificación se logra mediante cromatografía líquida de alto rendimiento (HPLC), asegurando que el producto final cumpla con los estándares de pureza requeridos .
Análisis De Reacciones Químicas
Tipos de reacciones
Des-tir1,(D-ala2, D-leu5)-encefalina acetato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede afectar al residuo de metionina si está presente, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los enlaces disulfuro dentro del péptido.
Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido perfórmico.
Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU o DIC.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas. Por ejemplo, la oxidación de la metionina da como resultado el sulfóxido de metionina, mientras que la reducción de los enlaces disulfuro produce grupos tiol libres .
Aplicaciones Científicas De Investigación
Des-tir1,(D-ala2, D-leu5)-encefalina acetato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.
Biología: Investiga el papel de los receptores opioides en varios procesos fisiológicos.
Medicina: Explora las posibles aplicaciones terapéuticas en el manejo del dolor y el tratamiento de la adicción.
Industria: Utilizado en el desarrollo de nuevos fármacos analgésicos y moduladores de los receptores opioides.
Mecanismo De Acción
Des-tir1,(D-ala2, D-leu5)-encefalina acetato ejerce sus efectos uniéndose a los receptores opioides, principalmente los receptores delta y mu. Esta unión inhibe la liberación de neurotransmisores como la sustancia P y el glutamato, que están involucrados en la transmisión del dolor. La activación de estos receptores también desencadena vías de señalización intracelular, lo que lleva a efectos analgésicos .
Comparación Con Compuestos Similares
Compuestos similares
D-Ala2, D-Leu5-encefalina: Otro análogo sintético con propiedades similares, pero diferente selectividad de los receptores.
Leu-encefalina: Una encefalina de origen natural con una secuencia de aminoácidos ligeramente diferente.
Met-encefalina: Otro péptido opioide endógeno con características de unión a los receptores distintas.
Singularidad
Des-tir1,(D-ala2, D-leu5)-encefalina acetato es único debido a su alta selectividad por los receptores opioides delta y su resistencia a la degradación enzimática, lo que lo convierte en una herramienta valiosa para estudiar la función de los receptores opioides y desarrollar nuevos analgésicos .
Propiedades
Número CAS |
94825-17-9 |
|---|---|
Fórmula molecular |
C22H34N4O7 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H30N4O5.C2H4O2/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21;1-2(3)4/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29);1H3,(H,3,4)/t13-,15+,16-;/m1./s1 |
Clave InChI |
POCSHNDUXQGTFY-YFBGFLEQSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)N.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



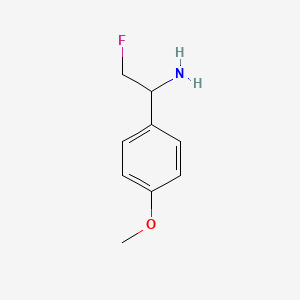
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)
![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)
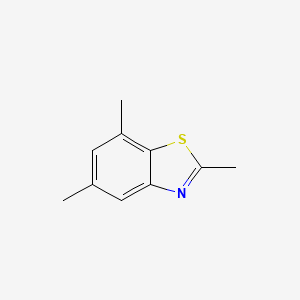


![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)
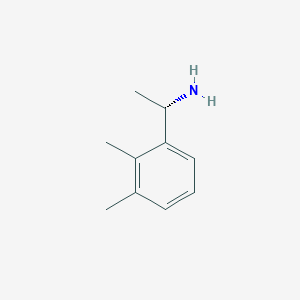
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
